[(5-Bromopyridin-2-yl)methyl](propan-2-yl)amine
Overview
Description
(5-Bromopyridin-2-yl)methylamine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methylamine typically involves the reaction of 5-bromopyridine with an appropriate amine. One common method is to react 5-bromopyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-2-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the molecule can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Scientific Research Applications
(5-Bromopyridin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-2-yl)methylamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
(5-Bromopyridin-2-yl)methylamine can be compared with other similar compounds such as:
2-Aminomethyl-5-bromopyridine: Another brominated pyridine derivative with similar chemical properties.
5-Bromopyridine-2-carboxylic acid: A compound with a carboxylic acid functional group instead of an amine.
3-Bromoimidazo[1,2-a]pyridine: A heterocyclic compound with a different ring structure but similar bromine substitution.
These compounds share some chemical characteristics but differ in their specific functional groups and applications, highlighting the uniqueness of (5-Bromopyridin-2-yl)methylamine.
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)11-6-9-4-3-8(10)5-12-9/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVSBTXMJJNBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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